molecular formula C33H37F2N7O4 B1684476 Golvatinib CAS No. 928037-13-2

Golvatinib

Cat. No. B1684476
M. Wt: 633.7 g/mol
InChI Key: BWEYRDZIIMFBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07790885B2

Procedure details

4-(4,6-Dimethoxy[1,3,5]triazin-2-yl)-4-methylmorpholinium chloride hydrate (164 mg) was added to a suspension of 1-[2-fluoro-4-(2-{[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino}pyridin-4-yloxy)phenylcarbamoyl]cyclopropanecarboxylic acid (100 mg) in mixture of tetrahydrofuran (1 ml), N,N-dimethylformamide (0.2 ml) and 4-fluoroaniline (0.0526 ml), followed by stirring at room temperature for 2.5 hours. A 5% aqueous solution of sodium hydrogencarbonate was added to the reaction mixture to quench the reaction, and ethyl acetate was added and the layers were separated. The organic layer was washed with water and concentrated. The residue was purified by silica gel column chromatography (Fuji Silysia NH, eluent; ethyl acetate, ethyl acetate:methanol=95:5). The eluate was concentrated. Ethyl acetate (2 ml) was added to the resultant residue, followed by stirring at room temperature for 30 minutes. Heptane (2 ml) was added, and the mixture was stirred for 30 minutes. The crystals were collected by filtration and dried to give the title compound (74 mg) as white crystals.
Quantity
164 mg
Type
reactant
Reaction Step One
Name
1-[2-fluoro-4-(2-{[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino}pyridin-4-yloxy)phenylcarbamoyl]cyclopropanecarboxylic acid
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.0526 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[Cl-].COC1N=C(OC)N=C([N+]2(C)CCOCC2)N=1.[F:20][C:21]1[CH:26]=[C:25]([O:27][C:28]2[CH:33]=[CH:32][N:31]=[C:30]([NH:34][C:35]([N:37]3[CH2:42][CH2:41][CH:40]([N:43]4[CH2:48][CH2:47][N:46]([CH3:49])[CH2:45][CH2:44]4)[CH2:39][CH2:38]3)=[O:36])[CH:29]=2)[CH:24]=[CH:23][C:22]=1[NH:50][C:51]([C:53]1([C:56](O)=[O:57])[CH2:55][CH2:54]1)=[O:52].[F:59][C:60]1[CH:66]=[CH:65][C:63]([NH2:64])=[CH:62][CH:61]=1.C(=O)([O-])O.[Na+]>CN(C)C=O.O1CCCC1>[F:20][C:21]1[CH:26]=[C:25]([O:27][C:28]2[CH:33]=[CH:32][N:31]=[C:30]([NH:34][C:35]([N:37]3[CH2:42][CH2:41][CH:40]([N:43]4[CH2:44][CH2:45][N:46]([CH3:49])[CH2:47][CH2:48]4)[CH2:39][CH2:38]3)=[O:36])[CH:29]=2)[CH:24]=[CH:23][C:22]=1[NH:50][C:51]([C:53]1([C:56]([NH:64][C:63]2[CH:65]=[CH:66][C:60]([F:59])=[CH:61][CH:62]=2)=[O:57])[CH2:54][CH2:55]1)=[O:52] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
164 mg
Type
reactant
Smiles
O.[Cl-].COC1=NC(=NC(=N1)OC)[N+]1(CCOCC1)C
Name
1-[2-fluoro-4-(2-{[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino}pyridin-4-yloxy)phenylcarbamoyl]cyclopropanecarboxylic acid
Quantity
100 mg
Type
reactant
Smiles
FC1=C(C=CC(=C1)OC1=CC(=NC=C1)NC(=O)N1CCC(CC1)N1CCN(CC1)C)NC(=O)C1(CC1)C(=O)O
Name
Quantity
0.0526 mL
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Name
Quantity
0.2 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction, and ethyl acetate
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (Fuji Silysia NH, eluent; ethyl acetate, ethyl acetate:methanol=95:5)
CONCENTRATION
Type
CONCENTRATION
Details
The eluate was concentrated
ADDITION
Type
ADDITION
Details
Ethyl acetate (2 ml) was added to the resultant residue
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
Heptane (2 ml) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)OC1=CC(=NC=C1)NC(=O)N1CCC(CC1)N1CCN(CC1)C)NC(=O)C1(CC1)C(=O)NC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 74 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.